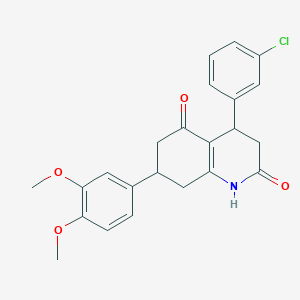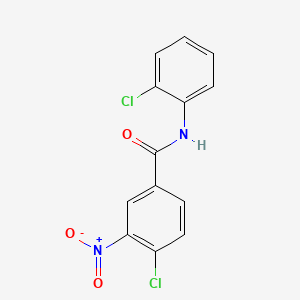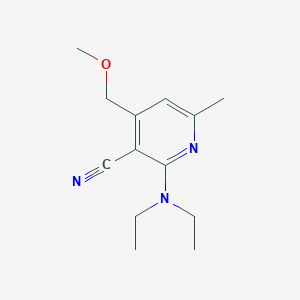
4-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, substituted with chlorophenyl and dimethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Oxidation and Reduction: The final steps often involve oxidation and reduction reactions to achieve the desired functional groups and oxidation states.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or aldehyde groups, while substitution reactions can introduce various functional groups such as halides or amines.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
類似化合物との比較
Similar Compounds
3-Chlorophenylquinoline: Similar structure but lacks the dimethoxyphenyl group.
7-Dimethoxyphenylquinoline: Similar structure but lacks the chlorophenyl group.
Quinoline Derivatives: Various derivatives with different substituents on the quinoline core.
Uniqueness
4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-1,2,3,4,5,6,7,8-Octahydroquinoline-2,5-Dione is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)14-4-3-5-16(24)8-14/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTSMVFAKQBASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)Cl)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)
![5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5594792.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)
![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
![6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5594859.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)
